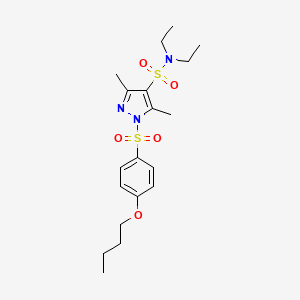

1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S2/c1-6-9-14-27-17-10-12-18(13-11-17)28(23,24)22-16(5)19(15(4)20-22)29(25,26)21(7-2)8-3/h10-13H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCFMHOAUSCIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(CC)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-butoxybenzenesulfonyl chloride with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis of several new derivatives and evaluated their cytotoxic effects using the CellTiter-Glo Luminescent cell viability assay. The compound showed promising results with a half-maximal inhibitory concentration (IC50) indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes implicated in disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Herbicidal Properties

Research has indicated that certain pyrazole derivatives possess herbicidal properties, making them suitable candidates for agricultural applications. The mechanism typically involves disrupting metabolic pathways in plants, leading to growth inhibition or death. The specific compound may be effective against a range of weeds, thus enhancing crop yield and quality .

Synthesis and Characterization

The synthesis of 1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps that can be optimized for yield and purity. Analytical techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are employed to characterize the synthesized compounds thoroughly .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer potential of pyrazole derivatives was conducted where various analogs were tested against U937 cells. The results indicated that modifications in the side chains significantly influenced the antiproliferative activity. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A | 15 | Inhibition of cell proliferation |

| B | 25 | Induction of apoptosis |

| C | 10 | Inhibition of enzyme activity |

Case Study 2: Herbicidal Efficacy

In agricultural settings, a field trial was conducted to evaluate the herbicidal efficacy of various pyrazole derivatives. The results showed that the tested compounds significantly reduced weed biomass compared to untreated controls, suggesting their potential as effective herbicides .

| Compound | Application Rate (g/ha) | Weed Control (%) |

|---|---|---|

| D | 50 | 85 |

| E | 100 | 90 |

| F | 75 | 80 |

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-butoxybenzenesulfonyl group increases steric bulk and lipophilicity compared to smaller alkoxy (e.g., methoxy in 7j ) or halogenated substituents (e.g., chloro in 27 ) .

- N,N-diethylamine on the sulfonamide may enhance solubility in organic solvents relative to unsubstituted sulfonamides or those with aromatic groups .

Yield Comparison :

- MR-S1-12 and MR-S1-13 were synthesized in 62–71% yields , while bis-sulfonamides (e.g., 9l) achieved 68% yields under optimized conditions .

Physicochemical Data

- Melting Points : Pyrazole-sulfonamides with bulky substituents (e.g., compound 27 ) exhibit higher melting points (138–142°C) due to crystalline packing , whereas the target compound’s flexible butoxy group may lower its melting point.

- Spectroscopic Data : Key IR and NMR signals for similar compounds include:

Biological Activity

1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and weight:

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 350.42 g/mol

The chemical structure features a pyrazole ring substituted with sulfonamide and butoxy groups, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis of multiple derivatives, including this compound, which demonstrated promising results in inhibiting U937 cell proliferation with an IC50 value indicating effective cytotoxicity without significant toxicity to normal cells .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key cellular pathways associated with cancer cell growth and survival. Pyrazole derivatives have been noted to inhibit protein glycation, which is linked to various pathological conditions, including cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : In a controlled study, various pyrazole derivatives were tested for their anticancer properties. The compound showed a significant reduction in cell viability in U937 cells compared to controls.

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-butoxybenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

- Methodology : React 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative (e.g., 4-butoxybenzenesulfonyl chloride) in anhydrous THF under inert conditions. Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC and purify by aqueous workup (DCM extraction, Na₂SO₄ drying) followed by reduced-pressure solvent removal .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and purity. HRMS validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) determines bond lengths, angles, and stereochemistry .

- Physicochemical Parameters : Calculate logP (hydrophobicity), topological polar surface area (86.4 Ų), and hydrogen-bonding capacity (1 donor, 5 acceptors) using computational tools or empirical data .

Q. What safety protocols are critical when handling this sulfonamide derivative?

- Methodology : Refer to structural analogs (e.g., similar benzenesulfonamides) for hazard predictions. Use PPE (gloves, goggles) in ventilated environments. Store at room temperature, avoiding moisture. Prioritize waste disposal compliant with GB/T 16483/17519 standards .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

- Methodology : Use SHELXL for high-resolution small-molecule refinement. Input .hkl files from diffraction data, apply TWIN/BASF commands for twinned crystals, and validate with R1/wR2 residuals. Compare with SHELXD/E for phase determination in challenging cases .

Q. How should researchers address contradictions in bioactivity data across pharmacological assays?

- Methodology : Apply iterative qualitative analysis:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity).

- Bias Mitigation : Blind-testing and peer review of experimental design.

- Contextualization : Correlate structural features (e.g., sulfonamide orientation) with activity discrepancies .

Q. What strategies optimize synthetic yield for this compound?

- Methodology :

- Reagent Ratios : Test equimolar vs. excess sulfonyl chloride (1.2–1.5 eq).

- Solvent Screening : Compare THF, DMF, or dichloromethane for solubility and reaction rate.

- Catalysis : Explore DMAP or microwave-assisted heating to reduce reaction time .

Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular interactions?

- Methodology : Analyze X-ray data (e.g., C=O···H-N or π-π stacking) using Mercury or PLATON. Quantify interaction energies (e.g., Hirshfeld surfaces) to predict stability, polymorphism, or co-crystal formation .

Q. What in silico approaches guide the design of derivatives with enhanced bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.